3-Chloro-4-ethylbenzoic acid
Description
Significance of Halogenated Benzoic Acid Derivatives in Contemporary Organic Synthesis
Halogenated benzoic acids are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of a halogen atom on the aromatic ring profoundly influences the molecule's physical, chemical, and biological properties. Halogens, particularly chlorine, are widely used substituents in medicinal chemistry due to their ability to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org They can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as a Lewis acid, which can be crucial for ligand-protein interactions. acs.org
These compounds serve as versatile synthetic intermediates, or building blocks, for the construction of more complex molecules. chemimpex.comcymitquimica.com For instance, halogenated benzoic acids are key precursors in the synthesis of pharmaceuticals, such as anti-inflammatory agents and fungicides. chemimpex.com The halogen atom can be readily displaced or used as a handle in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. nih.gov The directed C-H halogenation of benzoic acid derivatives is an active area of research, offering pathways to novel and complex substitution patterns that would be difficult to achieve through classical methods. scispace.com
Overview of Aromatic Carboxylic Acid Research Paradigms and Theoretical Importance
Aromatic carboxylic acids, including the benzoic acid family, are fundamental to the study of organic chemistry. Their acidity, as quantified by the pKa value, provides a classic model for understanding how substituents affect the electronic properties of an aromatic system. The effects of substituents on the pKa of benzoic acids have been extensively examined using both experimental and theoretical tools, such as density functional theory (DFT). researchgate.net These studies analyze how inductive and resonance effects of a substituent, transmitted through the benzene (B151609) ring, stabilize or destabilize the resulting carboxylate anion, thereby altering the acid's strength. mdpi.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-ethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIAOEJRKVOTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67648-07-1 | |
| Record name | 3-chloro-4-ethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Chloro 4 Ethylbenzoic Acid
Established Synthetic Routes for Substituted Benzoic Acids
The preparation of substituted benzoic acids can be achieved through several well-established synthetic transformations. These methods provide a foundation for the synthesis of a wide array of benzoic acid derivatives, including halogenated and alkyl-substituted compounds.
Oxidation of Alkyl-Substituted Aromatic Precursors to Carboxylic Acids
A common and effective method for the synthesis of benzoic acids is the oxidation of alkyl-substituted aromatic compounds. libretexts.orglibretexts.org This process typically involves the conversion of an alkyl side chain on a benzene (B151609) ring into a carboxylic acid group (-COOH).
Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) are frequently employed for this transformation. libretexts.orgmasterorganicchemistry.com The reaction is robust and can oxidize various alkyl groups, regardless of their chain length, to a single carboxyl group. libretexts.org For instance, both toluene (B28343) and ethylbenzene (B125841) can be oxidized to benzoic acid. The reaction proceeds through a benzylic position, the carbon atom directly attached to the aromatic ring. libretexts.org This position is particularly susceptible to oxidation. It is important to note that for the oxidation to occur, the benzylic carbon must have at least one hydrogen atom. masterorganicchemistry.com
Microwave-assisted, metal-free oxidation using aqueous tert-butyl hydroperoxide (TBHP) has also been reported as a green chemistry approach for the oxidation of alkyl-substituted aromatics to carboxylic acids. rsc.org Industrially, the oxidation of p-xylene (B151628) to terephthalic acid is a large-scale process that utilizes air as the oxidant and cobalt salts as catalysts. libretexts.org
Table 1: Examples of Oxidizing Agents for the Synthesis of Benzoic Acids
| Oxidizing Agent | Precursor Type | Key Features |
| Potassium Permanganate (KMnO4) | Alkylbenzenes | Strong, versatile, requires benzylic hydrogen. libretexts.orglibretexts.orgmasterorganicchemistry.com |
| tert-Butyl Hydroperoxide (TBHP) | Alkyl aromatics | Metal-free, microwave-assisted, green approach. rsc.org |
| Air (with Co(III) catalyst) | p-Xylene | Industrial scale, cost-effective. libretexts.org |
Carboxylation of Aryl Halides and Pseudohalides
The direct introduction of a carboxyl group onto an aromatic ring can be accomplished through the carboxylation of aryl halides (e.g., aryl chlorides, bromides, iodides) and pseudohalides (e.g., triflates). This method is a powerful tool for the synthesis of benzoic acids from readily available starting materials.
Palladium-catalyzed carbonylation is a prominent technique in this category. acs.orgorganic-chemistry.org These reactions often utilize carbon monoxide (CO) as the source of the carbonyl group. acs.orgorganic-chemistry.org In some variations, potassium formate (B1220265) can serve as a CO surrogate, which avoids the handling of toxic carbon monoxide gas. organic-chemistry.org Nickel-catalyzed carboxylation of aryl chlorides using carbon dioxide (CO2) at atmospheric pressure has also been developed, offering a milder reaction condition. organic-chemistry.org
Furthermore, the carboxylation of organozinc reagents with CO2 in the presence of lithium chloride has been shown to be an efficient process. organic-chemistry.org Another approach involves the use of milled dry ice as the CO2 source, which can lead to increased yields in the synthesis of arylcarboxylic acids. thieme-connect.com Electrochemical methods for the carboxylation of aryl halides with CO2 are also emerging as a sustainable synthetic strategy. researchgate.netresearchgate.net
Table 2: Carboxylation Methods for Benzoic Acid Synthesis
| Method | Aryl Substrate | Carbon Source | Catalyst/Reagent |
| Palladium-catalyzed Carbonylation | Aryl halides, triflates | Carbon Monoxide (CO) | Palladium catalyst |
| Nickel-catalyzed Carboxylation | Aryl chlorides | Carbon Dioxide (CO2) | Nickel catalyst, Mn powder |
| Organozinc Carboxylation | Organozinc reagents | Carbon Dioxide (CO2) | Lithium Chloride |
| Milled Dry Ice Carboxylation | Aryl halides | Solid Carbon Dioxide | - |
| Electrochemical Carboxylation | Aryl halides | Carbon Dioxide (CO2) | Electrochemical cell |
Decarboxylative Acylation Strategies for Carboxylic Acid Formation
Decarboxylative acylation represents a more recent and innovative approach to the formation of ketones, which can be precursors to carboxylic acids. While not a direct synthesis of carboxylic acids, these methods are relevant as they involve the manipulation of carboxylic acid derivatives. These strategies often utilize photoredox and nickel dual catalysis to couple carboxylic acids with other molecules. chinesechemsoc.orgchinesechemsoc.org
For example, a metallaphotoredox-catalyzed decarboxylative acylation of aliphatic acids with thioesters can construct a variety of ketones. chinesechemsoc.orgchinesechemsoc.org Another method involves the decarboxylative cross-acyl coupling of carboxylic acids with aldehydes, also enabled by nickel and photoredox catalysis. acs.org Silver-catalyzed decarboxylative acylation of α-oxo-carboxylic acids has also been developed for the synthesis of 3-acyl quinoxalin-2(1H)-ones. rsc.org These methods highlight the versatility of carboxylic acids as building blocks in organic synthesis.
Targeted Synthesis of 3-Chloro-4-ethylbenzoic Acid
The specific synthesis of this compound requires careful consideration of the starting materials and the regioselectivity of the reactions to install the chloro and ethyl groups at the correct positions on the benzene ring, followed by the formation of the carboxylic acid functionality.
Selection and Optimization of Precursors for Halogenated and Alkyl-Substituted Benzene Scaffolds
The synthesis of this compound would likely begin with a precursor that already contains either the chloro or the ethyl group, or a precursor that can be readily functionalized to introduce these groups.
A plausible starting material could be 4-ethylbenzoic acid, which could then be subjected to chlorination. The directing effects of the ethyl and carboxylic acid groups would need to be considered to achieve the desired 3-chloro substitution. Alternatively, one could start with a chloro-substituted benzene derivative and introduce the ethyl group via a Friedel-Crafts acylation followed by reduction, or a direct Friedel-Crafts alkylation, although the latter can be prone to polysubstitution and rearrangement.
Another potential precursor is 3-chloro-4-methylbenzoic acid, where the methyl group could potentially be elongated to an ethyl group, though this is a less common synthetic transformation. The synthesis of 3-chloro-4-methylbenzoic acid itself can be achieved, for example, by the oxidation of 3-chloro-4-methyltoluene. The conversion of 3-chloro-4-methylbenzoic acid to its acid chloride has also been reported. prepchem.com
Regioselective Functionalization Approaches for 3-Chloro-4-ethyl Substitution Pattern
Achieving the specific 3-chloro-4-ethyl substitution pattern is the key challenge in the synthesis of this compound. Regioselectivity, the control of the position of chemical bond formation, is paramount.
Starting from 4-ethylbenzoic acid, electrophilic aromatic substitution (chlorination) would be directed by the existing substituents. The ethyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. In this case, the position ortho to the ethyl group and meta to the carboxylic acid group is the 3-position, making direct chlorination a feasible route.
Alternatively, if starting with a different precursor, a series of reactions would be required to install the substituents in the correct relationship. For example, starting with a compound that allows for directed ortho-metalation could provide a high degree of regiocontrol. The synthesis of other substituted benzenes, such as 1,3,5-substituted benzenes via cyclotrimerization of alkynes, showcases methods for achieving specific substitution patterns. acs.org Similarly, regioselective syntheses of other heterocyclic and aromatic systems have been developed, which could potentially be adapted. beilstein-journals.orgbohrium.comnih.gov
The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial to maximize the yield of the desired this compound and minimize the formation of unwanted isomers.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of carboxylic acids to develop more sustainable and environmentally friendly processes.
A key aspect of green chemistry is the use of environmentally benign solvents and reaction conditions. Water is an ideal solvent for many chemical reactions due to its non-toxic and non-flammable nature. researchgate.net For instance, the catalytic conversion of alcohols to carboxylic acid salts has been successfully performed in water using ruthenium complexes. researchgate.netresearchgate.net Another approach involves the use of ionic liquids, such as choline (B1196258) hydroxide (B78521), which are biodegradable and can be cost-effective catalysts for reactions like the synthesis of tetrahydrobenzo[b]pyrans in aqueous solutions. nih.gov
Solvent-free reactions represent another important strategy. The nuclear chlorination of 4-methylbenzoic acid chloride to produce 3-chloro-4-methylbenzoic acid chloride is an example of a process that can be performed without a solvent, thereby reducing waste and simplifying purification.
The use of sustainable oxidants is a cornerstone of green chemical synthesis. Traditional oxidation methods often rely on stoichiometric amounts of hazardous reagents. A greener alternative is the use of hydrogen peroxide (H2O2) in conjunction with hydrochloric acid (HCl) for oxidative chlorination. This method has been applied to synthesize various monochloro-substituted aromatic compounds with high selectivity. researchgate.net For example, the oxidative chlorination of 4-methylphenol using HCl-H2O2 can achieve up to 98% selectivity for the desired 2-chloro-4-methylphenol. researchgate.net
Air, being readily available and inexpensive, is another sustainable oxidant. The oxidation of aldehydes to carboxylic acids using air as the oxidant is considered a green and efficient process. rsc.org
The ability to recycle and reuse catalysts is crucial for developing economically viable and sustainable chemical processes. Several strategies have been developed for catalyst recovery in carboxylic acid production.
In the Koch reaction using hydrogen fluoride (B91410) as a catalyst, a method has been proposed where the catalyst can be recovered almost quantitatively by distillation after hydrolysis with an HF-H2O mixture. jst.go.jp For sulfuric acid-catalyzed processes, the carboxylic acid product can be extracted with a halogenated hydrocarbon solvent, allowing the sulfuric acid catalyst to be reused without reconcentration. jst.go.jp
Ruthenium-based catalysts used for the conversion of alcohols to carboxylic acid salts in water can be recycled by using toluene as a catalyst-immobilizing phase, maintaining activity over several consecutive runs. researchgate.net Similarly, ruthenium catalysts in polyethylene (B3416737) glycol (PEG-400) have been shown to be recyclable for reactions such as the alkenylation of benzoic acids. rsc.org The use of ionic liquids like choline hydroxide as catalysts also offers the advantage of recyclability, with the catalyst being reused multiple times without significant loss of efficiency. nih.gov
Below is an interactive data table summarizing green chemistry approaches in carboxylic acid synthesis:
Mechanistic Investigations of Reactions Involving 3 Chloro 4 Ethylbenzoic Acid
Reaction Pathway Elucidation for Carboxylic Acid Formation and Transformation
The formation and subsequent reactions of 3-Chloro-4-ethylbenzoic acid are governed by fundamental principles of organic reaction mechanisms. Understanding these pathways involves the identification of key catalytic cycles, reactive intermediates, and the energetic landscapes of the reactions.
Identification of Catalytic Cycles and Intermediates
The synthesis of this compound typically proceeds via the oxidation of 3-chloro-4-ethyltoluene. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The catalytic cycle for such oxidations, particularly with transition metals, involves the generation of highly reactive metal-oxo species.
In a typical permanganate oxidation, the reaction is initiated by the abstraction of a benzylic hydrogen atom from the ethyl group of 3-chloro-4-ethyltoluene. This process is often facilitated by heat or catalytic promoters. The reaction proceeds through a series of intermediate species.
Key Intermediates in the Oxidation of 3-Chloro-4-ethyltoluene:
Benzylic Radical: The initial hydrogen abstraction leads to the formation of a resonance-stabilized benzylic radical. The stability of this radical is crucial for the progression of the reaction.
Manganate Ester: The benzylic radical can then react with the permanganate ion to form a manganate ester intermediate.
Carbonyl Compounds: Subsequent hydrolysis or further oxidation of the manganate ester can lead to the formation of a secondary alcohol (1-(3-chloro-4-ethylphenyl)ethanol) and then a ketone (1-(3-chloro-4-ethylphenyl)ethanone) as intermediates before the eventual cleavage of the carbon-carbon bond to yield the benzoic acid.
Transformations of the carboxylic acid group of this compound, such as esterification or amidation, also proceed through distinct intermediates. For instance, in Fischer esterification, the reaction is catalyzed by a strong acid.
Intermediates in Acid-Catalyzed Esterification:
Protonated Carbonyl: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Tetrahedral Intermediate: The alcohol acting as a nucleophile attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Oxonium Ion: Subsequent proton transfer and elimination of a water molecule generate a protonated ester, which is then deprotonated to yield the final ester product.
Transition State Analysis and Reaction Rate Determinants
For reactions involving the carboxylic acid group, such as esterification, the formation of the tetrahedral intermediate is typically the rate-determining step. The energy of the transition state leading to this intermediate is influenced by both steric and electronic factors of the reactants.
| Reaction | Rate-Determining Step | Key Factors Influencing Rate |
| Oxidation of 3-chloro-4-ethyltoluene | Initial benzylic C-H bond cleavage | Strength of the C-H bond, stability of the benzylic radical, strength of the oxidizing agent. |
| Fischer Esterification | Nucleophilic attack of the alcohol on the protonated carbonyl carbon | Electrophilicity of the carbonyl carbon, nucleophilicity of the alcohol, steric hindrance around the carboxylic acid. |
| Amide Formation (from acyl chloride) | Nucleophilic attack of the amine on the acyl chloride carbonyl carbon | Electrophilicity of the acyl chloride, nucleophilicity of the amine, steric hindrance. |
Detailed Analysis of Substituent Effects on Reaction Mechanisms
The chloro and ethyl substituents on the benzene (B151609) ring of this compound exert significant electronic and steric effects, which in turn influence the reactivity and regioselectivity of various reactions.
Inductive and Resonance Contributions of Chloro and Ethyl Groups
The electronic effects of substituents on a benzene ring can be dissected into inductive and resonance effects.
Chloro Group (at C-3):
Inductive Effect (-I): Due to its high electronegativity, the chlorine atom exerts a strong electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bond.
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the benzene ring, resulting in an electron-donating resonance effect. However, for halogens, the inductive effect is generally stronger than the resonance effect.
Ethyl Group (at C-4):
Inductive Effect (+I): The ethyl group is an alkyl group, which is electron-donating through an inductive effect. It pushes electron density into the benzene ring.
Hyperconjugation: The ethyl group also contributes to electron donation through hyperconjugation, which involves the delocalization of electrons from the C-H sigma bonds of the ethyl group into the pi system of the benzene ring.
The net effect of these substituents influences the electron density distribution in the benzene ring and the acidity of the carboxylic acid. The electron-withdrawing chloro group tends to increase the acidity of the benzoic acid by stabilizing the conjugate base (benzoate), while the electron-donating ethyl group tends to decrease the acidity.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |
| Chloro | 3 | -I (Electron-withdrawing) | +R (Electron-donating) | Electron-withdrawing |
| Ethyl | 4 | +I (Electron-donating) | Hyperconjugation (Electron-donating) | Electron-donating |
Steric Effects on Reaction Pathways and Selectivity
Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, can play a crucial role in the reactions of this compound. The presence of the chloro group at the meta position and the ethyl group at the para position to the carboxylic acid does not impose significant steric hindrance on the carboxylic acid itself. However, in reactions involving the benzene ring, such as electrophilic aromatic substitution, the steric bulk of the substituents can influence the regioselectivity.
For instance, an incoming electrophile might be sterically hindered from attacking positions adjacent to the existing substituents, favoring attack at less hindered positions.
Mechanistic Insights into Electrophilic Aromatic Substitution on the Benzene Ring
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring of this compound direct the position of the incoming electrophile. The directing effects are a combination of the electronic and steric properties of the substituents.
Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.
Chloro Group (-Cl): This is a deactivating group due to its strong inductive effect but is an ortho-, para-director because of its resonance effect which stabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions.
Ethyl Group (-CH₂CH₃): This is an activating group and an ortho-, para-director due to its electron-donating inductive effect and hyperconjugation.
Considering the combined effects, the most probable position for electrophilic attack would be the C-5 position, which is activated by the ethyl group (ortho) and the chloro group (ortho), and only meta to the deactivating carboxylic acid.
Predicted Regioselectivity for Electrophilic Aromatic Substitution:
| Position | Influence of -COOH (at C-1) | Influence of -Cl (at C-3) | Influence of -CH₂CH₃ (at C-4) | Overall Likelihood of Attack |
| C-2 | ortho (deactivated) | ortho (directed) | meta | Low |
| C-5 | meta (less deactivated) | ortho (directed) | ortho (directed, activated) | High |
| C-6 | meta (less deactivated) | para (directed) | meta | Moderate |
Studies on Nucleophilic Aromatic Substitution Pathways
Detailed mechanistic studies focusing specifically on the nucleophilic aromatic substitution (SNAr) pathways of this compound are not extensively documented in publicly available scientific literature. While the principles of SNAr reactions are well-established for various aromatic compounds, dedicated research outlining the specific kinetics, intermediates, and substituent effects for this compound is sparse.
The general mechanism for nucleophilic aromatic substitution involves a two-step addition-elimination process. nih.govopenstax.org In this proposed pathway, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govopenstax.org The aromaticity of the ring is temporarily disrupted in this stage. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.
For an SNAr reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. openstax.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. In the case of this compound, the carboxylic acid group (-COOH) is a deactivating group in electrophilic aromatic substitution, but it can act as an electron-withdrawing group, particularly when deprotonated to the carboxylate (-COO-), which would facilitate a nucleophilic attack. However, its position meta to the chlorine atom provides less stabilization compared to an ortho or para positioning. The ethyl group at the 4-position is an electron-donating group, which would further deactivate the ring towards nucleophilic attack.
Given the substitution pattern of this compound, it is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions compared to haloarenes with strong electron-withdrawing groups like nitro groups in the ortho or para positions. openstax.orgd-nb.info
Hypothetical Reaction Data
While specific experimental data is not available, a hypothetical study could investigate the reaction of this compound with a common nucleophile, such as sodium methoxide, under varying conditions. The expected product would be 3-methoxy-4-ethylbenzoic acid. A kinetic study could yield data on reaction rates and activation parameters.
Table 1: Hypothetical Rate Constants for the Reaction of this compound with Sodium Methoxide in Methanol (B129727)
| Entry | Temperature (°C) | [this compound] (M) | [Sodium Methoxide] (M) | Observed Rate Constant (kobs) (s-1) |
| 1 | 100 | 0.1 | 0.5 | Data not available |
| 2 | 120 | 0.1 | 0.5 | Data not available |
| 3 | 140 | 0.1 | 0.5 | Data not available |
Table 2: Hypothetical Yields of 3-methoxy-4-ethylbenzoic acid under Different Reaction Conditions
| Entry | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Product Yield (%) |
| 1 | Sodium methoxide | Methanol | 120 | 24 | Data not available |
| 2 | Sodium ethoxide | Ethanol (B145695) | 120 | 24 | Data not available |
| 3 | Ammonia | DMF | 150 | 48 | Data not available |
It is important to reiterate that the data presented in the tables are purely hypothetical and are included for illustrative purposes to demonstrate the type of research findings that would be relevant to this section. Actual experimental investigation is required to determine the precise mechanistic pathways and reactivity of this compound in nucleophilic aromatic substitution reactions.
Computational Chemistry and Theoretical Studies of 3 Chloro 4 Ethylbenzoic Acid
Electronic Structure Analysis
The electronic structure of a molecule dictates its physical and chemical properties. Advanced computational methods allow for a detailed analysis of electron distribution, molecular orbitals, and electrostatic potentials.
Theoretical investigations on similar substituted benzoic acids have demonstrated that DFT calculations can accurately predict geometries and other properties, which are often validated against experimental results from X-ray diffraction. researchgate.netresearchgate.net The choice of functional and basis set is critical, with hybrid functionals like B3LYP often providing a reliable balance between computational cost and accuracy for these types of organic molecules. acs.orgresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. dergipark.org.trmuni.cz
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. muni.czresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. muni.cz Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For substituted benzoic acids, the nature and position of the substituents alter the energies of these frontier orbitals. An electron-withdrawing group like chlorine generally lowers the energy of both the HOMO and LUMO, while an electron-donating group like ethyl raises them. The HOMO-LUMO gap can describe intramolecular charge transfer within the molecule. researchgate.net
| Orbital | Description | Significance in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential. researchgate.net |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. | Indicates the ability to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity. researchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A larger gap implies higher kinetic stability and lower chemical reactivity. muni.cz A smaller gap suggests the molecule is more easily excitable and more reactive. researchgate.net |
Atomic charge distribution analysis provides insight into the electronic structure, dipole moment, and other properties of a molecule. researchgate.net Methods like Mulliken population analysis can be used with DFT to calculate the partial charges on each atom within 3-Chloro-4-ethylbenzoic acid. These calculations typically show that electronegative atoms, such as oxygen and chlorine, bear negative partial charges, while hydrogen atoms and the carbonyl carbon tend to have positive partial charges. dergipark.org.trresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying potential values.
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In benzoic acids, these are typically located around the carbonyl oxygen atoms. researchgate.net
Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. This is often seen around the acidic hydrogen of the carboxyl group. researchgate.net
Green regions represent neutral potential.
For this compound, the MEP would show a significant negative potential around the carboxylic acid's oxygen atoms and a positive potential near the hydroxyl hydrogen, with the aromatic ring showing nuanced potential variations due to the competing electronic effects of the chloro and ethyl substituents.
Acidity and Reactivity Predictions
The intrinsic acidity of a compound, free from solvent effects, can be evaluated by studying its gas-phase acidity. Theoretical calculations, particularly using DFT and more advanced methods like MP2, have been successful in determining the gas-phase acidities (ΔacidG° or ΔacidH°) of substituted benzoic acids. acs.orgmdpi.com These studies involve calculating the energy difference between the acid and its conjugate base (the benzoate (B1203000) anion).
The results consistently show that electron-withdrawing groups (like -Cl, -NO₂) stabilize the benzoate anion, thereby increasing the acidity of the parent acid relative to unsubstituted benzoic acid. acs.org Conversely, electron-donating groups (like -CH₃, -NH₂) tend to destabilize the anion (or stabilize the neutral acid) and decrease acidity. acs.org The substituent's effect is transmitted through the π system of the benzene (B151609) ring via inductive and field effects. mdpi.com For this compound, the electron-withdrawing chloro group at the meta position would be expected to increase acidity, while the electron-donating ethyl group at the para position would decrease it, leading to a combined effect that determines its ultimate acidity. Theoretical studies have shown a strong linear relationship between the calculated gas-phase acidities and experimental values for a wide range of substituted benzoic acids. mdpi.com
| Substituent Type | Effect on Benzoate Anion | Effect on Gas-Phase Acidity | Example |
|---|---|---|---|
| Electron-Withdrawing | Stabilizes the negative charge. acs.org | Increases acidity. nih.gov | -NO₂, -Cl |
| Electron-Donating | Destabilizes the negative charge. acs.org | Decreases acidity. nih.gov | -CH₃, -NH₂ |
The Hammett equation is a cornerstone of physical organic chemistry, providing a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.orgviu.ca The equation is given by:
log (K/K₀) = ρσ
where:
K is the equilibrium constant for the substituted reaction.
K₀ is the equilibrium constant for the reference reaction (unsubstituted reactant). wikipedia.org
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. viu.ca
ρ (rho) is the reaction constant , which depends on the reaction type and conditions but not the substituent. wikipedia.org
The substituent constant, σ, reflects the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. viu.ca For this compound, two substituent constants are relevant:
σm for the chloro group: The chloro group at the meta position primarily exerts an electron-withdrawing inductive effect. Its σm value is positive (+0.37).
σp for the ethyl group: The ethyl group at the para position exerts a weak electron-donating effect through hyperconjugation and induction. Its σp value is negative (-0.15).
Proton Transfer Energies and Deprotonation Gibbs Free Energies
The process of deprotonation is fundamental to many chemical and biological systems. kyushu-u.ac.jp Theoretical approaches are increasingly used to predict pKa values, which involves calculating the Gibbs free energy difference between the protonated and deprotonated states. kyushu-u.ac.jp The Hammett equation provides a framework for estimating the influence of substituents on the reactivity and equilibrium of benzoic acid derivatives. wikipedia.org The chloro and ethyl groups at the meta and para positions, respectively, modify the electronic environment of the carboxylic acid, thereby influencing its pKa. The chloro group is electron-withdrawing, which tends to stabilize the resulting carboxylate anion and thus lower the pKa (increase acidity), while the ethyl group is weakly electron-donating, which would slightly destabilize the anion and raise the pKa (decrease acidity).
Computational methods, such as those based on quantum mechanics and molecular dynamics, can model the deprotonation process in the gas phase or in solution. kyushu-u.ac.jpacs.org Gas-phase acidity (GA) is defined as the Gibbs free-energy change for the deprotonation reaction in the gas phase. csic.es These computational studies often employ methods like the extended Cooks kinetic method (EKCM) to experimentally determine gas-phase acidities, which can then be compared with theoretical calculations. acs.orgcsic.es For benzoic acids, a clear correlation has been established between the C=O stretching frequency (νC=O) and the pKa, allowing for another predictive tool. acs.orgnih.gov
| Conformation | The spatial arrangement of atoms can influence stability and reactivity. | The orientation of the carboxylic acid group relative to the ring can have a minor effect on its acidity. |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular forces of this compound are crucial for understanding its physical properties and behavior in different states.
Intramolecular Hydrogen Bonding in Ortho-Substituted Systems
Intramolecular hydrogen bonding can significantly influence the conformation and properties of a molecule. rsc.org This type of bonding typically occurs when a hydrogen bond donor (like the -OH of a carboxylic acid) and a hydrogen bond acceptor are positioned in close proximity, often in an ortho-substituted aromatic system. byjus.comlearncbse.in
In the case of this compound, the substituents (chloro and ethyl) are at the meta and para positions relative to the carboxylic acid group. Due to this substitution pattern, there are no functional groups in the ortho position capable of forming an intramolecular hydrogen bond with the carboxylic acid's proton or carbonyl oxygen. Therefore, significant intramolecular hydrogen bonding of this type is not a feature of this molecule.
Supramolecular Assembly and Aggregation Behavior in Solution and Solid State
In the absence of intramolecular hydrogen bonds, the intermolecular forces dominate the aggregation behavior of this compound. In both solution and the solid state, benzoic acid and its derivatives commonly form robust supramolecular structures.
The most prominent interaction for carboxylic acids is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules interact via a pair of O-H···O=C hydrogen bonds, creating a stable eight-membered ring motif. mdpi.com This dimerization is a primary driver of aggregation.
Beyond this primary interaction, other forces contribute to the extended supramolecular assembly, particularly in the solid state. Studies on related molecules like 3-chlorobenzoic acid and 4-chlorobenzoic acid reveal the importance of other interactions in forming larger structures. mdpi.comrsc.orgresearchgate.net These include:
Halogen Interactions: The chlorine atom can participate in weak van der Waals interactions, which can help stabilize the packing of molecules in a crystal lattice. mdpi.com
π-π Stacking: The aromatic rings of the benzoic acid molecules can stack on top of each other, an interaction that helps to assemble the dimer units into more complex one-dimensional (1D) chains or two-dimensional (2D) sheets. rsc.org
The interplay of these hydrogen bonds, halogen interactions, and π-π stacking dictates the final three-dimensional crystal structure. mdpi.comrsc.org This combination of directional hydrogen bonds and weaker, non-directional forces allows for the formation of complex and stable supramolecular architectures. researchgate.net
Table 2: Key Intermolecular Interactions for this compound
| Interaction Type | Description | Expected Role in Aggregation |
|---|---|---|
| Hydrogen Bonding | Strong interaction between the carboxylic acid groups of two molecules. mdpi.com | Formation of centrosymmetric dimers, the primary building block of the assembly. |
| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. rsc.org | Stabilizes the packing of dimers into columns or layers. |
Derivatization Strategies and Functionalization of the 3 Chloro 4 Ethylbenzoic Acid Scaffold
Modifications of the Carboxyl Group
The carboxyl group is a versatile functional handle that can be converted into a variety of other functional groups through well-established organic reactions.
Esterification of 3-chloro-4-ethylbenzoic acid can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and typically requires reflux conditions. For example, reaction with ethanol (B145695) or methanol (B129727) yields the corresponding ethyl or methyl esters. libretexts.org These esters are valuable intermediates themselves. libretexts.org An alternative approach for synthesizing esters like isopropyl 3-chloro-4-methylbenzoate, a similar compound, involves the initial conversion of the carboxylic acid to its more reactive acid chloride. researchgate.net
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation generally requires the activation of the carboxyl group, as direct reaction with an amine is often inefficient. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or the use of coupling reagents such as HOBt (Hydroxybenzotriazole). smolecule.commdpi.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). smolecule.commdpi.com This method is widely used in the synthesis of complex molecules with amide linkages. caltech.edu
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reactant | Reagents | Product |
|---|---|---|---|
| Esterification | This compound + Ethanol | H₂SO₄ (catalyst), Reflux | Ethyl 3-chloro-4-ethylbenzoate |
| Amidation | This compound + Aniline (B41778) | EDC, HOBt, DMF | N-Phenyl-3-chloro-4-ethylbenzamide |
The carboxyl group of this compound can be reduced to a primary alcohol, (3-chloro-4-ethylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as carboxylic acids are relatively resistant to reduction. researchgate.net The reaction is usually performed in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol. More recent methods have also employed sodium borohydride (B1222165) (NaBH₄) in the presence of promoters for the reduction of aromatic carboxylic acids. unblog.fr
The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation due to the high reactivity of the aldehyde, which can be further reduced to the alcohol. Therefore, this is often achieved indirectly. researchgate.net A common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. The resulting acid chloride can then be selectively reduced to the aldehyde using a milder reducing agent in a reaction known as the Rosenmund reduction, which utilizes a poisoned palladium catalyst (Pd on BaSO₄). Modern methods also allow for the direct reduction of carboxylic acids to aldehydes using specific catalytic systems. quizlet.combyjus.com
Table 2: Reduction Reactions of the Carboxyl Group
| Transformation | Starting Material | Typical Reagents | Product |
|---|---|---|---|
| Reduction to Alcohol | This compound | 1. LiAlH₄, THF 2. H₃O⁺ workup | (3-Chloro-4-ethylphenyl)methanol |
| Reduction to Aldehyde (Indirect) | 3-Chloro-4-ethylbenzoyl chloride | H₂, Pd/BaSO₄ (Rosenmund Reduction) | 3-Chloro-4-ethylbenzaldehyde |
This compound can be readily converted to its corresponding acid halide, most commonly 3-chloro-4-ethylbenzoyl chloride. This is a key transformation as acid chlorides are highly reactive intermediates for the synthesis of esters, amides, and other derivatives. The reaction is typically carried out using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of DMF. caltech.edulibretexts.org The use of thionyl chloride is common for preparing various substituted benzoyl chlorides. savemyexams.com
Symmetrical or mixed anhydrides can also be synthesized from this compound. A common method for preparing a symmetrical anhydride (B1165640) involves the reaction of the acid chloride with a carboxylate salt (derived from the parent carboxylic acid) or by reacting the carboxylic acid with its corresponding acid chloride in the presence of a non-nucleophilic base like pyridine. smolecule.com Acetic anhydride can also be used under certain conditions to form mixed anhydrides or, with prolonged heating, the symmetrical anhydride.
Table 3: Synthesis of Acid Halides and Anhydrides
| Reaction | Starting Material | Reagents | Product |
|---|---|---|---|
| Acid Chloride Formation | This compound | SOCl₂ or (COCl)₂ | 3-Chloro-4-ethylbenzoyl chloride |
| Symmetrical Anhydride Formation | This compound + 3-Chloro-4-ethylbenzoyl chloride | Pyridine | 3-Chloro-4-ethylbenzoic anhydride |
Functionalization of the Aromatic Ring
The substituents already present on the benzene (B151609) ring of this compound—a chloro group, an ethyl group, and a carboxylic acid group—dictate the regioselectivity of further functionalization reactions on the ring.
In electrophilic aromatic substitution, the directing effects of the existing groups determine the position of the incoming electrophile. The ethyl group is an activating group and directs ortho and para. The chloro group is deactivating but also directs ortho and para. The carboxylic acid group is a deactivating group and directs meta. google.comresearchgate.net
For this compound, these directing effects converge:
The ethyl group (at C4) directs towards C3 (occupied) and C5.
The chloro group (at C3) directs towards C2 and C5.
The carboxylic acid group (at C1) directs towards C3 (occupied) and C5.
All three groups direct towards the C5 position. Furthermore, the C5 position is activated by the ortho ethyl group. Therefore, electrophilic substitution reactions like nitration and sulfonation are strongly predicted to occur at the C5 position.
Nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This would yield 3-chloro-4-ethyl-5-nitrobenzoic acid. The conditions must be carefully controlled to prevent side reactions. google.com
Sulfonation can be performed using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). smolecule.comwikipedia.org This would lead to the formation of 3-chloro-4-ethyl-5-sulfobenzoic acid. The sulfonyl chloride derivative can also be formed, which is a versatile intermediate for creating sulfonamides. organic-chemistry.org
Table 4: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product | Position of Substitution |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Chloro-4-ethyl-5-nitrobenzoic acid | C5 |
| Sulfonation | H₂SO₄/SO₃ | 3-Chloro-4-ethyl-5-sulfobenzoic acid | C5 |
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.net The reaction uses a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate a specific ortho position. The resulting aryllithium species can then react with various electrophiles.
The deprotonated carboxylate group (-COO⁻Li⁺) is an effective DMG. researchgate.net In the case of this compound, the carboxylate group can direct lithiation to its two ortho positions: C2 and C6.
Lithiation at C2 : This position is ortho to the carboxylate and ortho to the chloro group. The chloro group can also contribute to directing the metalation.
Lithiation at C6 : This position is ortho to the carboxylate and adjacent to an unsubstituted carbon.
Studies on similar substituted benzoic acids show that metalation occurs preferentially at the position adjacent to the carboxylate. quizlet.com Therefore, treating this compound with a strong lithium base (e.g., s-BuLi in THF at low temperature) would likely generate a mixture of 2-lithio and 6-lithio dianions. These intermediates can be trapped with electrophiles (e.g., I₂, (CH₃)₂S₂, etc.) to introduce new substituents at the C2 or C6 positions, providing access to a range of polysubstituted benzoic acid derivatives that are difficult to synthesize by other means.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the this compound scaffold is a suitable substrate for such transformations. eie.gr The presence of the chlorine atom on the aromatic ring allows it to participate as an electrophilic partner in various palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. fishersci.co.ukchemcompute.org For this compound, the aryl chloride moiety can couple with a variety of aryl or vinyl boronic acids or their esters. fishersci.co.uk While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled efficient coupling. chemcompute.orgorganic-chemistry.org For instance, ligand-free palladium-catalyzed Suzuki reactions have been reported for substrates like p-chlorobenzoic acid, achieving high yields in aqueous media. rsc.org The reaction is advantageous due to the stability and low toxicity of the boronic acid reagents and the tolerance of the carboxylic acid functional group. fishersci.co.ukthermofisher.com
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgacs.org The this compound scaffold can undergo Heck coupling, where the chloro-substituted ring is joined to an alkene. A key advantage of the Heck reaction is its tolerance for a wide array of functional groups, including carboxylic acids. thermofisher.com The reaction typically proceeds with a palladium catalyst and a base, and like the Suzuki reaction, the reactivity of aryl chlorides can be enhanced with specialized catalysts and additives. acs.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The coupling of this compound in a Sonogashira reaction would yield an alkynyl-substituted benzoic acid derivative. However, the reaction with aryl chlorides can be challenging. For example, studies on p-chlorobenzoic acid have shown that it can fail to produce the desired product under certain conditions that are effective for bromo- or iodo-benzoic acids. researchgate.net Success often requires specifically designed catalysts or harsher reaction conditions to facilitate the initial oxidative addition of the C-Cl bond to the palladium center. organic-chemistry.org
Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions This table summarizes general conditions and findings for cross-coupling reactions on substrates analogous to this compound.
| Reaction | Typical Electrophile | Typical Nucleophile | Common Catalyst System | Key Considerations for Aryl Chlorides | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Chloride (e.g., 4-chlorobenzoic acid) | Arylboronic Acid | Pd(OAc)₂, Pd/C, or other Pd(0)/Pd(II) sources; often with phosphine ligands. | Less reactive than Ar-Br/Ar-I; may require higher temperatures, stronger bases (e.g., Cs₂CO₃), or specialized ligands. Ligand-free systems in aqueous media have been developed. | chemcompute.orgrsc.orgyonedalabs.com |
| Heck | Aryl Chloride | Alkene | Pd(OAc)₂ with phosphine ligands (e.g., P(o-tolyl)₃). | Tolerates carboxylic acid functionality well. Promoting salts like (NBu₄)Br can improve yields for aryl chloride substrates. | thermofisher.comacs.org |
| Sonogashira | Aryl Chloride (e.g., 4-chlorobenzoic acid) | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI with an amine base. | Generally difficult for aryl chlorides. May require higher catalyst loadings or more reactive catalyst systems to proceed efficiently. | wikipedia.orgorganic-chemistry.orgresearchgate.net |
C-H Functionalization Methodologies for Remote Functionalization
Direct C-H functionalization has emerged as a step-economical strategy for modifying organic molecules. acs.org On the this compound scaffold, the carboxylic acid group can act as an effective directing group, guiding the regioselective functionalization of the ortho C-H bonds (at the C2 and C6 positions). This approach allows for the introduction of new functional groups at positions remote to the ethyl group.
Methodologies catalyzed by transition metals like iridium, rhodium, and palladium are particularly relevant. diva-portal.orgresearchgate.net
Iridium-Catalyzed Functionalization : Research has demonstrated that [Cp*Ir(III)] catalytic systems can be used for the directed ortho-C-H functionalization of benzoic acids. This includes the introduction of various substituents such as iodo, methyl, and amino groups. diva-portal.org These transformations show high selectivity for mono-functionalization over di-functionalization. diva-portal.org
Rhodium-Catalyzed Functionalization : Rhodium catalysts have been employed for the C-H alkylation of aromatic compounds. For instance, Rh(II) catalysts have been used in the branch-selective C-H alkylation of aryl sulfonamides, where a substituted benzoic acid (like 3-chloro-2-methylbenzoic acid) was found to be an effective additive, highlighting the role of the carboxylate in the catalytic cycle. nih.govrsc.org Rh(III) catalysts can mediate the oxidative annulation of benzoic acids with alkenes and alkynes, proceeding via an initial ortho-C-H activation step. acs.org
These methods provide a powerful means to introduce substituents onto the this compound ring with high regiocontrol, which would be difficult to achieve through classical electrophilic aromatic substitution.
Table 2: Examples of Directed C-H Functionalization on Benzoic Acid Scaffolds
| Reaction Type | Catalyst System | Reagent/Coupling Partner | Position Functionalized | Reference |
|---|---|---|---|---|
| Iodination | [CpIr(III)] | N-Iodosuccinimide | ortho to -COOH | diva-portal.org |
| Methylation | [CpIr(III)] | Methylating agent | ortho to -COOH | diva-portal.org |
| Amination | [Cp*Ir(III)] | Aminating agent | ortho to -COOH | diva-portal.org |
| Alkylation | [Rh(OAc)₂]₂ | Vinylsilanes | ortho to directing group | nih.govrsc.org |
Synthesis of Polyfunctionalized Analogues and Derivatives
The functional handles on this compound serve as starting points for the synthesis of more complex, polyfunctionalized molecules. These derivatives are often sought in fields like medicinal chemistry and materials science. Strategies can involve the sequential or one-pot modification of the carboxylic acid, the chloro substituent, or the aromatic ring itself.
A notable strategy is the one-pot synthesis-functionalization approach. For example, carboxylic acids can be converted into 1,3,4-oxadiazole (B1194373) rings. This transformation can be followed by a subsequent cross-coupling reaction in the same pot to add another substituent. This method has been successfully applied to chloro- and methyl-substituted benzoic acids, allowing for the rapid construction of diverse 2,5-disubstituted 1,3,4-oxadiazoles. acs.org
Another example involves the derivatization of the carboxylic acid group of a related compound, 4-chlorobenzoic acid. The acid can be converted to its acid chloride, which then serves as a precursor for a variety of amides, esters, and eventually heterocyclic systems like tetrazoles and azetidines through multi-step synthetic sequences. impactfactor.org Such pathways demonstrate how the initial scaffold of this compound can be elaborated into a wide range of polyfunctionalized derivatives with distinct chemical properties.
Table 3: Exemplary Synthetic Pathway to a Polyfunctionalized Derivative This table outlines a conceptual multi-step synthesis starting from a substituted benzoic acid to illustrate the creation of polyfunctionalized analogues.
| Step | Reaction | Reagents | Intermediate/Product | Reference Principle |
|---|---|---|---|---|
| 1 | Acid to Acid Chloride Conversion | Thionyl chloride (SOCl₂) | 3-Chloro-4-ethylbenzoyl chloride | impactfactor.org |
| 2 | Amide Formation | Hydrazine hydrate | 3-Chloro-4-ethylbenzohydrazide | acs.org |
| 3 | Oxadiazole Formation | Carbon disulfide, KOH | 5-(3-Chloro-4-ethylphenyl)-1,3,4-oxadiazole-2-thiol | acs.org |
| 4 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Polyfunctionalized biaryl-oxadiazole derivative | organic-chemistry.org |
Heterocyclic Annulation and Ring-Closing Reactions
The functional groups of this compound are well-suited for participating in annulation reactions, where a new ring is fused onto the existing benzene ring. These reactions are invaluable for constructing polycyclic heterocyclic systems.
One powerful approach is the palladium-catalyzed cascade reaction. For instance, a substituted 2-chlorobenzoic acid can undergo a domino reaction involving Narasaka–Heck cyclization, C–H activation, and a [4+2] annulation. nih.gov In a reported example, 2-chlorobenzoic acid was used as a C2 synthon that inserted into a spiropalladacycle intermediate, leading to the formation of complex spirocyclic pyrrolines with high regiocontrol. nih.gov
Another strategy involves rhodium-catalyzed C–H activation followed by annulation. Benzoic acids can react with unsaturated partners like vinyl acetates in the presence of a Rh(III) catalyst. acs.org This process typically involves the ortho-C–H activation of the benzoic acid, followed by insertion of the alkene and subsequent cyclization to form isocoumarin (B1212949) derivatives (fused δ-lactones). acs.org
Furthermore, tandem dual arylation reactions using heterocyclic iodonium (B1229267) salts can be employed. The annulation of 2-chlorobenzoic acid with such salts in the presence of a palladium catalyst has been shown to produce complex polycyclic heteroarenes, demonstrating a versatile method for building fused ring systems. researchgate.net These examples underscore the utility of the chloro and carboxylate functionalities as strategic anchors for constructing elaborate heterocyclic architectures.
Table 4: Annulation Strategies Involving Substituted Benzoic Acids
| Strategy | Catalyst/Reagents | Coupling Partner | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| Narasaka–Heck/C–H Activation/[4+2] Annulation | Pd(OAc)₂, P(p-Tol)₃, K₂CO₃ | γ,δ-Unsaturated oxime ester | Spirocyclic Pyrroline | nih.gov |
| Rh(III)-Catalyzed C–H Activation/Annulation | [RhCp*Cl₂]₂, CuO | Vinyl Acetate (B1210297) | Isocoumarin | acs.org |
| Tandem Dual Arylation | Pd(OAc)₂, K₂CO₃ | Heterocyclic Iodonium Salt | Polycyclic Heteroarene | researchgate.net |
Advanced Analytical Methodologies for 3 Chloro 4 Ethylbenzoic Acid Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the analysis of 3-Chloro-4-ethylbenzoic acid, providing detailed information about its atomic and molecular structure through the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and advanced techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the ethyl group, and the acidic proton of the carboxylic acid. The ethyl group typically presents as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons due to spin-spin coupling. The aromatic protons would appear as a set of multiplets, with their specific chemical shifts and coupling patterns influenced by the chloro and carboxyl substituents.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct signals are expected: one for the carboxylic acid carbon, six for the aromatic carbons of the benzene (B151609) ring, and two for the carbons of theethyl group. rsc.org The chemical shifts of the aromatic carbons are particularly informative, indicating the substitution pattern on the ring. rsc.org For instance, the carbon atom bonded to the chlorine atom (C-3) and the carbon atom bonded to the ethyl group (C-4) would have characteristic shifts. rsc.orgnih.gov
Advanced NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of all proton and carbon signals, especially for complex aromatic regions. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms, confirming the connectivity within the molecule.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |
| ¹H NMR | ||
| -COOH | > 10.0 | Broad Singlet |
| Aromatic-H | 7.3 - 8.0 | Multiplets |
| -CH₂- | ~ 2.7 | Quartet |
| -CH₃ | ~ 1.2 | Triplet |
| ¹³C NMR | ||
| C=O | ~ 167 | Carboxylic Acid Carbon |
| Aromatic C-Cl | ~ 134 | |
| Aromatic C-H | 127 - 132 | Multiple Signals |
| Aromatic C-COOH | ~ 129 | |
| Aromatic C-CH₂CH₃ | ~ 145 | |
| -CH₂- | ~ 29 | |
| -CH₃ | ~ 15 |
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman)
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. sgu.ru These methods are complementary and essential for confirming the identity of this compound. nih.govresearchgate.net
FT-IR Spectroscopy: In the FT-IR spectrum, the presence of the carboxylic acid group is confirmed by a very broad absorption band for the O-H stretch, typically found in the 2500–3300 cm⁻¹ region, and a strong, sharp absorption band for the carbonyl (C=O) stretch, usually appearing around 1700 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹. mdpi.com Other characteristic peaks include C-O stretching and O-H bending in the 1400-1200 cm⁻¹ range, and the C-Cl stretching vibration at lower wavenumbers. indexcopernicus.com
Raman Spectroscopy: Raman spectroscopy provides complementary data. The C=O stretch is also a prominent band in the Raman spectrum. indexcopernicus.com Aromatic ring stretching vibrations typically give strong signals in the 1600 cm⁻¹ region. researchgate.net The symmetric vibrations of the benzene ring are often more intense in Raman than in IR spectra, making it a useful tool for analyzing the substitution pattern. Data from the closely related compound 3-chloro-4-methylbenzoic acid shows characteristic FT-Raman signals that can be used as a reference. nih.gov
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | FT-IR | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | FT-IR/Raman | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | FT-IR/Raman | 2850 - 2980 | Medium |
| C=O Stretch (Carboxylic Acid) | FT-IR/Raman | 1680 - 1710 | Strong (IR), Medium (Raman) |
| C=C Stretch (Aromatic Ring) | FT-IR/Raman | 1580 - 1610 | Strong to Medium |
| C-O Stretch (Carboxylic Acid) | FT-IR | 1200 - 1300 | Strong |
| C-Cl Stretch | FT-IR/Raman | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of this compound and for identifying potential impurities. evitachem.com
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (molecular formula C₉H₉ClO₂) would exhibit a molecular ion peak (M⁺). nih.gov A key feature would be the isotopic pattern of the chlorine atom: two peaks, [M]⁺ and [M+2]⁺, with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns would include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), or the ethyl group (-CH₂CH₃).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent compound and any impurities. The exact monoisotopic mass of this compound is 184.0291072 Da. nih.gov This precision enables differentiation between compounds with the same nominal mass but different elemental compositions. HRMS is also invaluable for impurity profiling, as it can detect and help identify byproducts from the synthesis, such as isomers or compounds resulting from incomplete reactions. semanticscholar.org Predicted m/z values for various adducts can aid in the interpretation of electrospray ionization (ESI) data. uni.lu
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₉H₁₀ClO₂⁺ | 185.03639 |
| [M+Na]⁺ | C₉H₉ClNaO₂⁺ | 207.01833 |
| [M-H]⁻ | C₉H₈ClO₂⁻ | 183.02183 |
| [M+NH₄]⁺ | C₉H₁₃ClNO₂⁺ | 202.06293 |
Data sourced from PubChemLite predictions. uni.lu
UV-Visible Spectroscopy for Reaction Monitoring and Quantification
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound, the absorption is primarily due to π → π* electronic transitions within the aromatic ring and the carbonyl group of the carboxylic acid. The spectrum is expected to show a maximum absorption wavelength (λmax) in the UV region, likely around 270 nm, based on structurally similar compounds. researchgate.net
This technique is particularly useful for:
Reaction Monitoring: The progress of a synthesis reaction to produce this compound can be monitored by observing the increase in absorbance at its specific λmax over time.
Quantification: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions and measuring their absorbance, a calibration curve can be generated. This allows for the accurate quantification of this compound in a sample.
Chromatographic Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and purity analysis of benzoic acid derivatives. researchgate.netugm.ac.id The technique uses a high-pressure pump to pass a solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase).
For this compound, a reversed-phase HPLC method is typically employed. researchgate.net In this mode, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a more polar mixture, commonly consisting of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or a buffer such as ammonium (B1175870) acetate (B1210297) to ensure the carboxylic acid is in a consistent protonation state. sielc.comupb.ro
As the sample travels through the column, compounds separate based on their relative affinity for the stationary and mobile phases. This compound, being moderately nonpolar, will be retained on the column and then elute at a characteristic retention time.
Detection Modes:
UV Detector: This is the most common detector for this type of analysis. The detector is set to a wavelength where the analyte absorbs strongly (e.g., its λmax or another suitable wavelength like 254 nm), allowing for its detection and quantification as it elutes from the column. researchgate.netupb.ro
Diode Array Detector (DAD): A DAD is a more advanced UV detector that acquires the entire UV spectrum at each point in the chromatogram. This provides both quantitative data and spectral information, which can help confirm peak identity and assess peak purity. upb.ro
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity, giving both retention time and mass-to-charge ratio, which is the most definitive way to identify and quantify the compound while also profiling impurities.
Table 4: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Description |
| Column | Reversed-Phase C18, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or DAD |
| Column Temperature | 25 °C |
Parameters are based on common methods for benzoic acid derivatives. ugm.ac.idsielc.comupb.ro
Gas Chromatography (GC) and GC-MS for Volatile Intermediates and Products
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC-MS plays a critical role in identifying and quantifying starting materials, volatile intermediates, by-products, and trace impurities throughout the manufacturing process.
The synthesis of this compound may proceed through various routes, often involving volatile precursors such as 4-ethyltoluene (B166476) or intermediates from chlorination and oxidation reactions. For instance, during the Friedel-Crafts acylation or subsequent oxidation steps, various volatile side-products can be formed. scispace.com GC-MS allows for the separation of these complex mixtures and provides definitive identification based on the mass-to-charge ratio of the components. oup.com
Given that carboxylic acids like this compound have low volatility due to their polarity and hydrogen-bonding capabilities, a derivatization step is often required before GC analysis. colostate.eduresearchgate.net This typically involves converting the carboxylic acid group into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester. researchgate.net This process significantly improves chromatographic peak shape and detection sensitivity. colostate.edu
Research Findings: Studies on analogous halogenated aromatic acids have demonstrated the power of GC-MS in their characterization. For example, various chlorinated and brominated benzoic acids have been successfully identified and quantified in environmental and extraterrestrial samples using GC-MS after a methylation derivatization step. nih.govresearchgate.netpsu.edu These methodologies are directly transferable to the analysis of this compound and its related process streams. The technique is sensitive enough to detect trace levels of isomeric impurities, such as other chloro-ethylbenzoic acid isomers, which can be difficult to separate by other means. The mass spectrometer provides unambiguous structural information, confirming the identity of each separated compound. epa.gov
| Compound | Potential Role | Typical GC-MS Application |
|---|---|---|
| 4-Ethyltoluene | Starting Material | Quantification to monitor conversion |
| Intermediates (e.g., chloro-4-ethyltoluene isomers) | Reaction Intermediates | Identification and monitoring to understand reaction pathways |
| Unwanted Isomers (e.g., 2-Chloro-4-ethylbenzoic acid) | By-product/Impurity | Detection and quantification for purity assessment |
| Residual Solvents (e.g., Toluene (B28343), THF) | Process Impurity | Quantification to meet quality specifications |
In-situ and Online Reaction Monitoring Techniques
Modern chemical process development increasingly relies on in-situ and online monitoring to gain a comprehensive, real-time understanding of reaction dynamics. These techniques are integral to developing robust, safe, and efficient syntheses for compounds like this compound.
In-situ spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the continuous monitoring of chemical reactions as they occur, without the need for sampling. acs.orgnih.gov This provides invaluable data on reaction initiation, rates of conversion, and the formation and consumption of transient intermediates.
For a multi-step synthesis that could lead to this compound, such as a Grignard reaction for carboxylation or an electrophilic aromatic substitution for chlorination, real-time monitoring is crucial. acs.orgimperial.ac.uk For example, in-situ FTIR has been successfully used to monitor the initiation and progression of Grignard reactions. acs.orgscribd.com It can track the consumption of the organic halide and the formation of the Grignard reagent by observing characteristic changes in the infrared spectrum, which helps ensure the reaction has safely initiated before proceeding with the addition of reagents. acs.org Similarly, online NMR can provide detailed quantitative information on the evolution of reactants, intermediates, and products during the reaction. nih.gov
Research Findings: The application of real-time spectroscopic monitoring has been demonstrated for a variety of reaction types relevant to the synthesis of substituted benzoic acids.
FTIR Spectroscopy: In-situ FTIR is highly effective for tracking changes in functional groups. For the synthesis of this compound, it could monitor the disappearance of a C-H bond during chlorination or the appearance of the carbonyl stretch of the carboxylic acid group during oxidation or carboxylation. This allows for precise determination of the reaction endpoint, preventing the formation of over-reacted by-products. acs.org
NMR Spectroscopy: Online NMR has been used to monitor the formation of Grignard reagents and their subsequent reactions in real-time. nih.govresearchgate.net This would allow for the precise control of the carboxylation of a suitable chloro-ethylphenyl magnesium halide precursor, optimizing yield and minimizing impurity formation.
UV/Vis Spectroscopy: For reactions involving colored intermediates or products, UV/Vis spectroscopy can be a simple yet powerful tool for monitoring reaction kinetics. rsc.org
| Technique | Parameter Monitored | Key Advantage |
|---|---|---|
| In-situ FTIR | Concentration of reactants, intermediates, and products based on vibrational bands (e.g., C=O, C-Cl). | Provides functional group information, suitable for many organic reactions. acs.org |
| Online NMR | Quantitative concentration of all soluble species with atomic-level structural detail. | Highly specific and quantitative, enabling detailed kinetic modeling. nih.gov |
| In-line UV/Vis | Concentration of chromophoric species. | High sensitivity for certain compounds; often used for determining reaction endpoints. rsc.org |
Process Analytical Technology (PAT) is a framework, encouraged by regulatory agencies, for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.net It integrates real-time analytical techniques, like those mentioned above, with data analysis and knowledge management to ensure final product quality is built into the process from the start. rsc.org
In the synthesis of this compound, a PAT approach would involve identifying the Critical Process Parameters (CPPs)—such as temperature, pressure, reagent addition rate, and catalyst loading—that affect the Critical Quality Attributes (CQAs) of the final product, like purity, isomer level, and yield. In-situ and online analytical tools provide the real-time data needed to understand and control these relationships. researchgate.netresearchgate.net
Research Findings: The PAT framework has been successfully applied to optimize a wide range of chemical transformations, including those pertinent to the manufacture of this compound.
Process Understanding: By using techniques like in-situ FTIR or online HPLC, a comprehensive dataset of a reaction can be generated under various conditions. This allows for a deep understanding of the reaction mechanism and kinetics, identifying optimal operating conditions and potential risks, such as the formation of impurities under specific temperature or concentration regimes. rsc.org
Process Control: Once the relationships between CPPs and CQAs are established, the real-time data from PAT tools can be used to implement automated control strategies. For example, the feed rate of a reagent could be automatically adjusted based on the real-time concentration of an intermediate measured by an in-situ probe, ensuring the reaction proceeds at the optimal rate while preventing the accumulation of hazardous or undesired species. researchgate.net This leads to improved process safety, consistency, and efficiency.
Right-First-Time Manufacturing: The ultimate goal of PAT is to move from a "testing to document quality" approach to a "building quality in by design" model. rsc.org By continuously monitoring and controlling the process, PAT ensures that the final product consistently meets all specifications, reducing batch failures and reprocessing efforts. researchgate.net
The integration of these advanced analytical methodologies provides a robust framework for the development and manufacturing of this compound, ensuring a high-quality product through a well-understood and controlled process.
Environmental Fate and Degradation of 3 Chloro 4 Ethylbenzoic Acid
Biodegradation Pathways of Chlorinated Aromatic Compounds
The biological breakdown of chlorinated aromatic compounds like 3-Chloro-4-ethylbenzoic acid is a key process in their removal from the environment. This degradation is primarily carried out by microorganisms that have evolved enzymatic machinery to cleave the aromatic ring and remove the chlorine substituents.
Aerobic and Anaerobic Microbial Degradation Mechanisms
Microbial degradation of chlorinated aromatic compounds can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, proceeding through distinct mechanisms.
Aerobic Degradation: In the presence of oxygen, bacteria typically employ oxygenases to initiate the breakdown of the aromatic ring. For chlorobenzoic acids, the degradation strategy often depends on the position of the chlorine atom. The process usually begins with the hydroxylation of the benzene (B151609) ring to form chlorinated catechols. These intermediates then undergo ring cleavage, which can happen in two main ways: the ortho-cleavage pathway or the meta-cleavage pathway. In the ortho-pathway, the ring is broken between the two hydroxyl groups, while in the meta-pathway, the cleavage occurs adjacent to one of the hydroxyl groups. Subsequent enzymatic reactions lead to the removal of the chlorine atom (dehalogenation) and the funneling of the resulting aliphatic intermediates into central metabolic pathways like the tricarboxylic acid (TCA) cycle. For many chlorinated aromatics, the modified ortho-cleavage pathway is common as it can effectively manage the chlorinated intermediates.
Anaerobic Degradation: Under anaerobic conditions, the primary initial step is often reductive dehalogenation, where the chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. This process is crucial because highly chlorinated compounds are often resistant to aerobic attack. Once dehalogenated, the resulting non-chlorinated aromatic compound (e.g., benzoic acid) can be more readily degraded by anaerobic microbial consortia. The degradation of the aromatic ring itself under anaerobic conditions is a complex process involving ring reduction followed by cleavage, ultimately leading to the production of methane and carbon dioxide in mixed microbial communities. For instance, the anaerobic degradation of 3-chloro-4-hydroxybenzoate has been shown to proceed via either dechlorination to 4-hydroxybenzoate or decarboxylation to 2-chlorophenol, with both pathways eventually leading to phenol and then benzoate (B1203000) before ring fission. nih.govresearchgate.net Some anaerobic bacteria can also utilize chlorobenzoates as an electron acceptor during denitrification. rsc.org
Identification of Microbial Metabolites and Enzyme Systems
The biodegradation of CBAs involves a series of specific enzymes that transform the parent compound into various intermediates. The identification of these metabolites and enzymes is key to understanding the degradation pathways.
Enzyme Systems: The initial attack on the aromatic ring in aerobic pathways is typically catalyzed by dioxygenases . For example, benzoate-1,2-dioxygenase can hydroxylate 3-chlorobenzoate (3-CBA) to produce 3-chlorocatechol or 4-chlorocatechol. acs.org Following this, chlorocatechol dioxygenases (like chlorocatechol 1,2-dioxygenase) are responsible for the cleavage of the chlorinated catechol ring. tandfonline.com Subsequent enzymes such as chloromuconate cycloisomerase are required to further process the ring-fission products. In some cases, as with Pseudomonas putida, a catechol 2,3-dioxygenase in the meta-cleavage pathway has been found to be resistant to inactivation by the acyl chloride formed from 3-chlorocatechol, enabling the degradation of chloroaromatics via this route. nih.gov
Microbial Metabolites: The specific metabolites produced depend on the parent compound and the active microbial pathway. For 3-CBA, common intermediates include 3-chlorocatechol and 4-chlorocatechol. tandfonline.com The degradation of 3-chloro-2-methylbenzoic acid by Pseudomonas cepacia MB2 was found to produce 4-chloro-3-methylcatechol. rsc.org Fungal degradation of CBAs can yield methoxy and hydroxy derivatives, as well as reductively dehalogenated products. proquest.com
The following table summarizes key enzymes and resulting metabolites from the degradation of various chlorobenzoic acids.
| Parent Compound | Key Enzyme System | Major Microbial Metabolites |
| 3-Chlorobenzoic Acid (3-CBA) | Benzoate-1,2-dioxygenase, Chlorocatechol 1,2-dioxygenase | 3-Chlorocatechol, 4-Chlorocatechol |
| 4-Chlorobenzoic Acid (4-CBA) | Dioxygenases | 4-Chlorocatechol, 4-Hydroxybenzoic acid |
| 3-Chloro-2-methylbenzoic Acid | meta-pyrocatechase (Catechol 2,3-dioxygenase) | 4-Chloro-3-methylcatechol |
| 2-Chlorobenzoic Acid (2-CBA) | 2-halobenzoate-1,2-dioxygenase | Catechol, 2,3-dihydroxybenzoic acid |
Kinetics of Biodegradation in Various Environmental Compartments
The rate of biodegradation of chlorinated aromatic compounds is influenced by numerous factors, including the specific compound, microbial population present, and environmental conditions such as pH, temperature, and nutrient availability.
Kinetic studies often employ models like the Monod or Haldane equations to describe the relationship between the substrate concentration and the microbial growth rate. The Haldane model is particularly useful as it accounts for substrate inhibition at high concentrations, a common phenomenon with toxic compounds like CBAs.
In Liquid Media: Studies have shown variable degradation rates for different CBA isomers. For example, Enterobacter aerogenes was able to degrade 3.5 mM concentrations of various CBAs within 72 hours. An indigenous strain of Pseudomonas putida isolated from a polluted river was capable of degrading 100 mg/L of 3-chlorobenzoic acid in just 14 hours.
In Soil: In soil environments, the bioavailability of the compound can be a limiting factor. Ligninolytic fungi have demonstrated the ability to degrade a range of CBAs in soil, achieving 85-99% removal within 60 days. proquest.com The success of soil bioremediation often depends on the ability of the inoculated microorganisms to actively colonize the soil matrix. proquest.com
The table below presents kinetic data for the biodegradation of selected chlorobenzoic acids.
| Compound | Microorganism | Environment | Kinetic Model | Key Kinetic Parameters | Degradation Rate/Efficiency |
| 3-Chlorobenzoic Acid | Pseudomonas putida | Liquid Medium | - | - | 92% removal of 100 mg/L in 14 h |
| Various CBAs | Ligninolytic Fungi | Soil | - | - | 85-99% removal in 60 days |
| 2-CBA, 3-CBA, 4-CBA | Enterobacter aerogenes | Liquid Medium | Haldane | µmax: 0.2-0.8 h⁻¹, Ks: 8-41 mM, Ki: 5-53 mM | Degradation of 3.5 mM in <72 h |
Abiotic Degradation Processes
In addition to biodegradation, non-biological processes can contribute to the transformation of this compound in the environment. These abiotic pathways include chemical reactions and degradation induced by sunlight.
Oxidative and Reductive Chemical Transformations
Chlorinated aromatic compounds can undergo chemical transformations through oxidation and reduction reactions, which can be facilitated by naturally occurring minerals or anthropogenic processes.
Oxidative transformations often involve powerful reactive oxygen species like hydroxyl radicals (•OH). These radicals can attack the aromatic ring, leading to hydroxylation and potential ring cleavage. Advanced oxidation processes (AOPs), which generate these radicals, are effective in degrading chlorinated pollutants.
Reductive transformations primarily involve the removal of chlorine atoms (reductive dechlorination). This can be mediated by zero-valent metals (e.g., iron) or other reducing agents in the environment. Electrochemical systems can also promote reductive dechlorination via electrochemically generated atomic hydrogen (H*). These processes can decrease the toxicity of the parent compound and make it more amenable to subsequent biodegradation.
Photolytic Degradation under Environmental Conditions
Sunlight can provide the energy needed to break down chemical compounds in a process known as photolysis or photodegradation. For chlorobenzoic acids, ultraviolet (UV) irradiation in aqueous solutions has been shown to cause the replacement of the chlorine atom with a hydroxyl group, forming hydroxybenzoic acids, or with a hydrogen atom, forming benzoic acid. For 4-chlorobenzoic acid, this transformation to benzoic acid can be highly efficient.
The rate of photolysis can be significantly enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂). Under UV light, TiO₂ generates highly reactive hydroxyl radicals that can effectively degrade CBAs. The efficiency of photocatalytic degradation is influenced by factors like pH, catalyst dosage, and the presence of other substances in the water. For instance, the photocatalytic degradation of 3-CBA can produce both oxidative products (e.g., 3-chlorophenol, resorcinol) and reductive products (e.g., 3-chlorobenzaldehyde) depending on the level of dissolved oxygen.
Hydrolytic Stability and Transformation
The hydrolytic stability of an organic compound is a critical factor in determining its persistence and transformation in aquatic environments. Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For this compound, its molecular structure—a stable aromatic ring substituted with a chloro group, an ethyl group, and a carboxylic acid group—dictates its reactivity towards water.
Based on the known chemistry of its constituent functional groups, this compound is expected to be highly resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine (C-Cl) bond on the benzene ring is strong and not susceptible to cleavage by water. Similarly, the carboxylic acid group is a stable functional group that does not undergo hydrolysis. Studies and database information on structurally similar compounds, such as 4-chlorobenzoic acid, confirm this stability, stating that they are not expected to undergo hydrolysis in the environment due to the lack of functional groups that hydrolyze under environmental conditions.
Hydrolysis reactions are generally significant for chemical classes such as esters, amides, and some alkyl halides, but not for aromatic acids like chlorobenzoic acids. The reaction rate is often dependent on the pH of the water, with acid-catalyzed or base-mediated hydrolysis being dominant for susceptible compounds. However, for stable compounds like chlorinated benzoic acids, these mechanisms are not significant within the typical environmental pH range of 4 to 9.
Transformation of this compound in aquatic systems is more likely to occur via other mechanisms, such as microbial degradation or photolysis, rather than hydrolysis. No significant hydrolytic transformation products are expected under normal environmental conditions.
Table 1: Predicted Hydrolytic Stability of this compound at 25°C Data inferred from the stability of analogous compounds like 4-chlorobenzoic acid.
| pH Range | Condition | Expected Rate of Hydrolysis | Half-Life |
| 4-6 | Acidic | Negligible | Stable |
| 7 | Neutral | Negligible | Stable |
| 8-9 | Alkaline | Negligible | Stable |
Environmental Monitoring and Analytical Detection Methodologies for Trace Analysis
Effective environmental monitoring of this compound requires highly sensitive analytical methods capable of detecting trace concentrations in complex matrices such as water and soil. While specific methods validated for this compound are not widely documented, established methodologies for analogous compounds, particularly various isomers of chlorobenzoic acids (CBAs), are directly applicable. The principal techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
The initial step in analysis involves extracting the target analyte from the environmental sample. For soil and sediment, Accelerated Solvent Extraction (ASE) is an effective technique. For aqueous samples, Solid-Phase Extraction (SPE) is commonly used to enrich the analytes and remove interfering matrix components, allowing for the detection of ultra-trace concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of chlorinated aromatic acids. However, due to the low volatility and polar nature of carboxylic acids, a derivatization step is typically required to convert them into more volatile forms (e.g., methyl esters) prior to GC analysis. Diazomethane is an effective derivatization agent for this purpose. Following derivatization, the resulting esters are separated on a GC column and detected by a mass spectrometer, which provides high selectivity and sensitivity. Isotope dilution methods, using deuterated analogues as internal standards, can be employed to achieve accurate quantification, especially at ultra-trace levels.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a significant advantage over GC-MS as it can often analyze polar compounds directly without the need for derivatization. This simplifies sample preparation and reduces analysis time. The method involves separating the compound on a liquid chromatography column followed by detection using a tandem mass spectrometer. LC-MS/MS is highly sensitive and selective, making it ideal for detecting trace levels of contaminants in complex environmental matrices like wastewater. For instance, a method developed for para-chlorobenzoic acid in water achieved a reporting limit of 100 ng/L, which is significantly lower than traditional LC-UV methods. Similar performance would be expected for this compound.
Table 2: Summary of Analytical Methods for Chlorinated and Substituted Benzoic Acids in Environmental Samples These methods are considered adaptable for the analysis of this compound.
| Analytical Technique | Matrix | Sample Preparation | Derivatization Agent | Detection Limit / LOQ | Reference |
| GC-MS | Historically contaminated soils and river sediment | Accelerated Solvent Extraction (ASE), Gel Permeation Chromatography (GPC) cleanup | Diazomethane | 1 - 10 ng/g | |
| LC-MS/MS | Drinking water and wastewater | Direct injection | None | 100 ng/L | |
| LC-MS/MS | Groundwater | Direct injection | None | 1 µg/L | |
| GC-MS | Reservoir and groundwater | Solid-Phase Extraction (SPE) | BF₃·MeOH | 8 - 37 ng/L | |
| HPLC-DAD | Pharmaceutical preparations | N/A | None | LOQ: 5 µg/mL |
Advanced Applications and Future Research Directions
Precursors in the Synthesis of Advanced Materials and Specialty Chemicals
3-Chloro-4-ethylbenzoic acid serves as a valuable precursor for a range of more complex molecules, including advanced materials and specialty chemicals. The utility of substituted benzoic acids in synthesizing active pharmaceutical ingredients (APIs), dyes, and agrochemicals is well-established. nbinno.com The specific arrangement of substituents on this compound offers a tunable platform for creating molecules with desired electronic, optical, or biological properties. nbinno.com
The molecule's reactivity is twofold:
The Carboxylic Acid Group: This functional group is a gateway for numerous transformations. It readily undergoes reactions such as esterification, amidation, and conversion to acid halides. nbinno.com These reactions allow for the attachment of various molecular fragments, extending the carbon skeleton and introducing new functionalities.
The Substituted Aromatic Ring: The benzene (B151609) ring, activated and directed by the chloro and ethyl groups, can participate in further electrophilic aromatic substitution reactions. This allows for the introduction of additional substituents, providing precise control over the final molecular architecture. The ring also acts as a rigid scaffold, a common feature in liquid crystals and certain polymers.
This dual reactivity makes it a favored intermediate in multi-step synthetic pathways. nbinno.com For instance, it can be a key starting material in the development of novel quinolinecarboxylic acid derivatives, a class of compounds known for their antimicrobial properties. semanticscholar.orgresearchgate.net
Utilization as a Chemical Probe or Standard in Mechanistic Studies
Substituted benzoic acids are classic subjects for mechanistic studies in physical organic chemistry, particularly for investigating how substituents influence reaction rates and equilibria. This compound is an excellent candidate for such studies due to the opposing electronic effects of its substituents. The chlorine atom at the meta-position (relative to the carboxyl group) is electron-withdrawing primarily through its inductive effect (-I), which increases the acidity of the carboxylic acid. Conversely, the ethyl group at the para-position is electron-donating through hyperconjugation and a weak inductive effect (+I), which tends to decrease acidity.
This electronic tug-of-war makes the compound a sensitive probe for studying the transmission of substituent effects through the aromatic ring. By comparing its acidity (pKa value) and reaction kinetics to those of benzoic acid and other derivatives, chemists can quantify the electronic contributions of each group. researchgate.netmdpi.com Physical methods like UV and IR spectroscopy, combined with distribution studies, can be employed to investigate molecular association and the influence of substituents on properties like hydrogen bonding. researchgate.net
| Compound | Substituent(s) | Dominant Electronic Effect(s) | Predicted Effect on Acidity (vs. Benzoic Acid) |
|---|---|---|---|
| Benzoic Acid | -H | Neutral (Reference) | Reference |
| 4-Nitrobenzoic Acid | -NO₂ (para) | Strongly Electron-Withdrawing (-I, -M) | Increase |
| 4-Methylbenzoic Acid | -CH₃ (para) | Electron-Donating (+I, Hyperconjugation) | Decrease |
| 3-Chlorobenzoic Acid | -Cl (meta) | Electron-Withdrawing (-I) | Increase |
| This compound | -Cl (meta), -C₂H₅ (para) | -I (Cl) vs. +I (Ethyl) | Slight Increase (net effect) |
Scaffold for the Development of Novel Organic Transformations and Methodologies
The robust structure of this compound makes it an ideal scaffold for the development and optimization of new synthetic methodologies. The presence of multiple distinct functional groups and C-H bonds allows researchers to test the selectivity and efficiency of novel catalytic systems.
Recent advances in organic synthesis have focused on late-stage functionalization, where complex molecules are modified in the final steps of a synthesis. Benzoic acids are particularly interesting substrates for these reactions. nih.gov For example, iridium-catalyzed C-H activation methods have been developed for the ortho-amination of benzoic acids, demonstrating how the innate carboxylic acid group can direct reactions to specific positions on the ring. nih.gov this compound could serve as a test substrate to explore the regioselectivity of such C-H activation reactions, probing the directing power of the carboxyl group versus the electronic influence of the existing chloro and ethyl substituents. Furthermore, its derivatives can be used in decarboxylative coupling reactions, providing pathways to synthesize complex aniline (B41778) structures. researchgate.net
Computational Design and Prediction of Novel Derivatives with Tailored Properties
Computational chemistry provides powerful tools for designing novel molecules and predicting their properties before they are synthesized in the lab. This compound and its potential derivatives are well-suited for in silico investigation.
Molecular docking simulations can be used to predict how derivatives might bind to biological targets, such as enzymes or receptors. This is a cornerstone of modern drug discovery. For instance, substituted benzoic acids have been identified as inhibitors of key proteins implicated in cancer, and computational models help explain the specific interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for their activity. nih.govnih.gov By modifying the ethyl group or adding new substituents to the this compound scaffold in silico, chemists can rationally design new derivatives with potentially enhanced binding affinity and selectivity for a specific biological target.
Quantum-chemical methods, such as Density Functional Theory (DFT), can predict a wide range of molecular properties, including electronic structure, reactivity, and spectral characteristics. mdpi.com These calculations can help rationalize the substituent effects discussed in section 8.2 and guide the synthesis of new materials with specific electronic or optical properties.
| Property | Computational Method | Application Area |
|---|---|---|
| Binding Affinity to Protein Target | Molecular Docking | Drug Discovery |
| Acidity (pKa) | DFT, Ab initio calculations | Mechanistic Studies, Reaction Prediction |
| Electronic Structure (HOMO/LUMO) | DFT | Materials Science (e.g., organic electronics) |
| Reaction Pathway Energetics | DFT | Synthetic Route Optimization |
| Spectroscopic Properties (IR, NMR) | DFT | Structural Verification |
Emerging Research Avenues in Substituted Benzoic Acid Chemistry
The field of substituted benzoic acid chemistry is continually evolving, with several exciting research avenues on the horizon where this compound could play a role.
Medicinal Chemistry: The search for new therapeutic agents is a primary driver of chemical synthesis. preprints.org The benzoic acid nucleus is a common feature in many drugs. researchgate.net A significant emerging area is the development of dual-inhibitors, molecules designed to hit two biological targets simultaneously. The 2,5-substituted benzoic acid scaffold, for example, has been used to develop dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov The 3,4-substitution pattern of this compound offers an alternative scaffold for exploring this and other therapeutic areas.
Crystal Engineering: This field focuses on designing and synthesizing crystalline solids with desired physical properties. Halogenated benzoic acids are of particular interest due to their ability to form predictable intermolecular interactions, such as hydrogen bonds (via the carboxyl group) and halogen bonds (via the chlorine atom). acs.orgrsc.org These interactions can be used to control the packing of molecules in a crystal, influencing properties like solubility, melting point, and even non-linear optical behavior. acs.org this compound could be used to create novel co-crystals with other molecules, leading to new materials with tailored solid-state properties. acs.orgdocumentsdelivered.com
Advanced Materials: Beyond pharmaceuticals, there is potential in materials science. The structural rigidity and potential for functionalization make this compound a candidate for incorporation into metal-organic frameworks (MOFs), polymers, or liquid crystals. The specific electronic properties imparted by the chloro and ethyl groups could be harnessed to create materials for applications in catalysis or electronics. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-chloro-4-ethylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves electrophilic substitution or functional group interconversion. For example, chlorination of 4-ethylbenzoic acid using Cl₂ gas with FeCl₃ as a catalyst (40–60°C, 12–24 hours) yields the target compound . Alternative routes may employ directed ortho-metalation strategies for regioselective chlorination. Key factors include temperature control (to avoid over-chlorination) and solvent selection (polar aprotic solvents like DMF enhance reactivity). A table summarizing optimal conditions is provided below:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, DCM, 50°C, 18h | 65–75 | |
| Purification | Recrystallization (EtOH/H₂O) | >95 purity |
Q. How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?
- Methodological Answer :
- NMR : - and -NMR identify substituent positions (e.g., ethyl group splitting patterns at δ 1.2–1.4 ppm for CH₃ and δ 2.5–2.7 ppm for CH₂) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving disorder in the ethyl or chloro groups. For example, SHELXL’s least-squares minimization handles electron density discrepancies .
Q. What are the primary applications of this compound in pharmaceutical or agrochemical research?
- Methodological Answer : The compound serves as a precursor for bioactive molecules. For instance, coupling with amines via EDC/HOBt-mediated amidation generates analogs for antimicrobial screening . In agrochemistry, its ethyl group enhances lipophilicity, improving herbicidal uptake in plant cuticles .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) predicts transition states and regioselectivity in chlorination. Tools like Gaussian09 model steric effects of the ethyl group on chlorination barriers. Retrosynthetic analysis using AI-driven platforms (e.g., Pistachio/Reaxys databases) proposes feasible routes, such as Suzuki-Miyaura coupling for biphenyl derivatives .
Q. What metabolic pathways degrade this compound in environmental systems, and how do enzymes adapt to chloroaromatic substrates?
- Methodological Answer : Pseudomonas spp. employ dioxygenases (e.g., BenABC) for initial aromatic ring oxidation, followed by meta-cleavage of catechol intermediates. Chloride elimination occurs via hydrolytic dehalogenases. Adaptive mutations in enzyme active sites (e.g., BenD) enhance binding to chlorinated substrates, as shown in directed evolution studies .
Q. How do researchers address contradictory data in crystallographic refinement of halogenated benzoic acids?
- Methodological Answer : Discrepancies in thermal parameters or occupancy ratios are resolved using SHELXL’s restraints (e.g., DFIX for bond lengths) and twin refinement for non-merohedral twinning. For example, high-resolution data (>1.0 Å) combined with Hirshfeld atom refinement (HAR) corrects Cl···H interactions misassigned in low-resolution models .
Q. What strategies improve the biological activity of this compound derivatives in drug discovery?
- Methodological Answer :
- Bioisosteric replacement : Substituting the ethyl group with trifluoromethyl enhances metabolic stability .
- Fragment-based screening : Co-crystallization with target enzymes (e.g., cyclooxygenase-2) identifies critical hydrogen-bonding interactions with the carboxylic acid group .
Data Contradiction Analysis
Q. Why might NMR and X-ray data conflict in assigning substituent positions, and how is this resolved?
- Methodological Answer : Dynamic disorder in the crystal lattice (e.g., ethyl group rotation) can distort X-ray bond lengths, while NMR captures time-averaged conformations. Multi-temperature crystallography (-100°C to 25°C) combined with --HSQC spectra reconciles discrepancies by stabilizing conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
